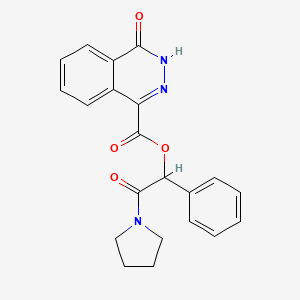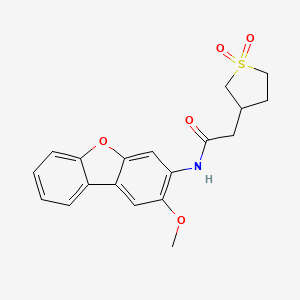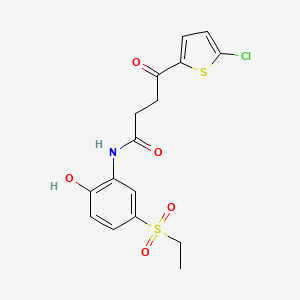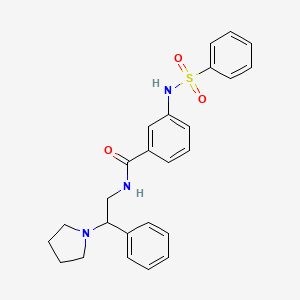![molecular formula C23H23ClN2O4S B7550328 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7550328.png)
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide selectively binds to the BTK enzyme, which is a crucial component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound blocks the activation of B cells and other immune cells, leading to the inhibition of cell proliferation and survival. This compound also modulates the activity of other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated efficacy in inhibiting tumor growth and reducing tumor burden in various cancer models. Additionally, this compound has shown efficacy in reducing inflammation and tissue damage in preclinical models of autoimmune diseases and inflammatory disorders. This compound has also been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate multiple signaling pathways. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, this compound may have off-target effects on other kinases, which may affect its specificity and safety.
Zukünftige Richtungen
For 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide research include the evaluation of its efficacy in clinical trials for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways. Future research may also focus on developing more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of this compound and other BTK inhibitors.
Synthesemethoden
The synthesis of 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide involves several steps, including the preparation of the starting materials, the coupling of the furanyl and phenyl groups, the introduction of the piperidine and sulfonyl groups, and the final chlorination step. The yield of the synthesis process is around 25%, and the purity of the final product is determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results as a selective and potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B cells and other immune cells. This compound has demonstrated efficacy in inhibiting the growth and survival of cancer cells, including B-cell lymphomas, multiple myeloma, and acute myeloid leukemia. Additionally, this compound has shown efficacy in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c24-19-12-11-18(16-21(19)31(28,29)26-13-5-2-6-14-26)23(27)25-22(20-10-7-15-30-20)17-8-3-1-4-9-17/h1,3-4,7-12,15-16,22H,2,5-6,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLBJTVXLWIQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)

![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)

![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)

